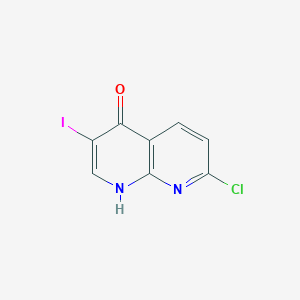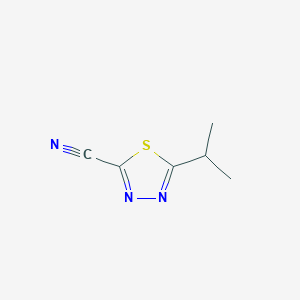
5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile: is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with isopropyl isothiocyanate, followed by cyclization with a suitable dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile can undergo various chemical reactions, including:
Reduction: Reduction of the compound can yield thiols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiadiazoles.
Scientific Research Applications
Chemistry: 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: The compound has been investigated for its anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pesticides. Its ability to inhibit the growth of certain pests and pathogens makes it valuable in agriculture .
Mechanism of Action
The mechanism of action of 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis .
Comparison with Similar Compounds
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer properties.
2,5-Disubstituted-1,3,4-thiadiazole: Exhibits a wide range of biological activities, including antifungal and antiviral effects.
1,2,5-Thiadiazole 1,1-dioxide: Used in the development of new materials and pharmaceuticals.
Uniqueness: 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile stands out due to its specific isopropyl and nitrile functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C6H7N3S |
|---|---|
Molecular Weight |
153.21 g/mol |
IUPAC Name |
5-propan-2-yl-1,3,4-thiadiazole-2-carbonitrile |
InChI |
InChI=1S/C6H7N3S/c1-4(2)6-9-8-5(3-7)10-6/h4H,1-2H3 |
InChI Key |
CUWUFTYOVVSSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


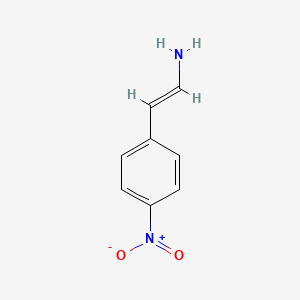


![5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B13109749.png)




![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride](/img/structure/B13109775.png)
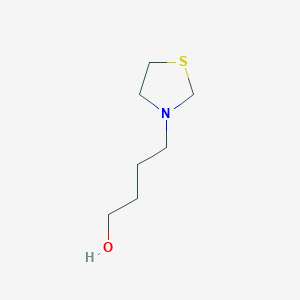
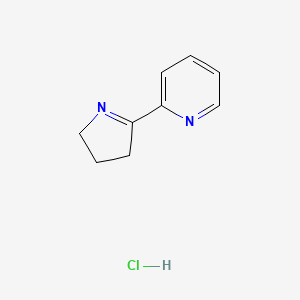

![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)
